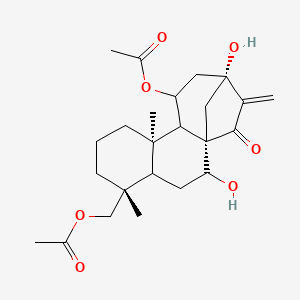![molecular formula C18H20O3 B12427193 1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of three methoxy groups and a (Z)-2-(4-methylphenyl)ethenyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-trimethoxybenzene and 4-methylbenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,2,3-trimethoxybenzene and 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the (Z)-2-(4-methylphenyl)ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the (Z)-2-(4-methylphenyl)ethenyl group to the corresponding ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl groups, onto the benzene ring.
科学研究应用
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
1,2,3-Trimethoxy-5-methylbenzene: Similar structure but lacks the (Z)-2-(4-methylphenyl)ethenyl group.
1,2,3-Trimethoxy-5-(methoxymethyl)benzene: Contains a methoxymethyl group instead of the (Z)-2-(4-methylphenyl)ethenyl group.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains a 2-propenyl group instead of the (Z)-2-(4-methylphenyl)ethenyl group.
Uniqueness
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene is unique due to the presence of the (Z)-2-(4-methylphenyl)ethenyl group, which imparts distinct chemical and biological properties compared to its similar compounds
属性
分子式 |
C18H20O3 |
|---|---|
分子量 |
284.3 g/mol |
IUPAC 名称 |
1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O3/c1-13-5-7-14(8-6-13)9-10-15-11-16(19-2)18(21-4)17(12-15)20-3/h5-12H,1-4H3/b10-9- |
InChI 键 |
YSJFPRSDNPCGBF-KTKRTIGZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
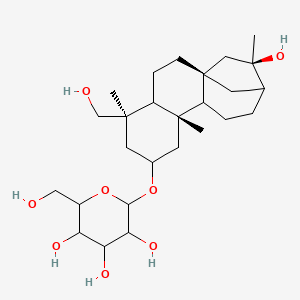
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
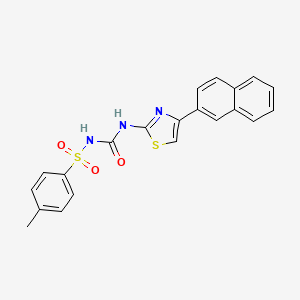

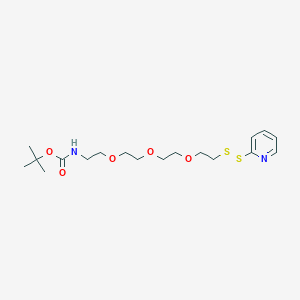

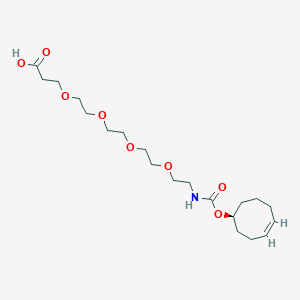
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
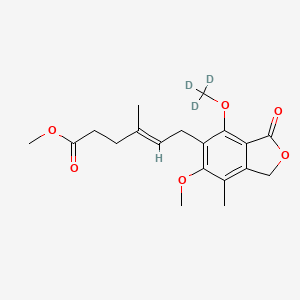
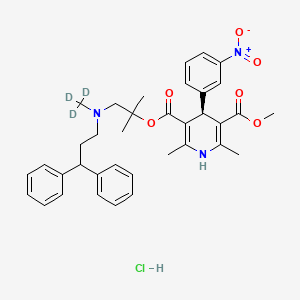
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)

